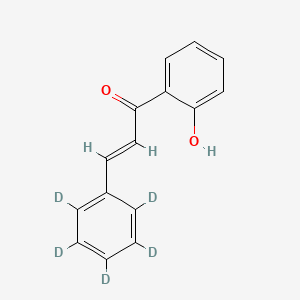

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one

Vue d'ensemble

Description

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a synthetic chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is labeled with deuterium, making it useful in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:

Reactants: 2-Hydroxybenzaldehyde and acetophenone-d5

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate higher volumes of reactants

Automated systems: For precise control of reaction conditions

Purification steps: Including recrystallization and chromatography to ensure high purity of the final product

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The double bond in the propenone moiety can be reduced to form a saturated ketone.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Saturated ketones

Substitution: Halogenated chalcones

Applications De Recherche Scientifique

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one has several scientific research applications:

Chemistry: Used as a labeled compound in mechanistic studies and isotope labeling experiments.

Biology: Investigated for its potential antibacterial and antifungal activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one involves its interaction with various molecular targets:

Enzyme inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

DNA interaction: It may intercalate into DNA, disrupting replication and transcription processes, contributing to its anticancer properties.

Oxidative stress: It can induce oxidative stress in cells, leading to cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one: Similar structure but without deuterium labeling.

(2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group on the phenyl ring.

(2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one: Contains a nitro group on the phenyl ring.

Uniqueness

The uniqueness of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one lies in its deuterium labeling, which makes it particularly valuable in isotope labeling studies and mechanistic investigations. This labeling allows for precise tracking of the compound in various chemical and biological processes.

Activité Biologique

(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one, commonly referred to as a substituted chalcone, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, supported by detailed research findings and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 224.25 g/mol. The structure includes a hydroxyl group attached to the phenyl ring, which is believed to enhance its biological activities.

Antioxidant Activity

Chalcones exhibit significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Research indicates that the hydroxyl group in this compound contributes to its ability to scavenge free radicals effectively. A study showed that similar chalcone derivatives reduced oxidative damage in cellular models, suggesting potential applications in preventing oxidative stress-related conditions .

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a comparative study indicated that this compound inhibited cell proliferation in breast and lung cancer cells through apoptosis induction mechanisms .

Table 1: Anticancer Activity of Chalcones

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| (similar chalcone) | A549 | 20 | Cell cycle arrest |

| (similar chalcone) | HeLa | 10 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies have reported that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory processes. This suggests a potential role for this compound in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on the effects of various chalcones, including this compound, revealed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of chalcones on neurodegenerative diseases. The results demonstrated that this compound could protect neuronal cells from oxidative damage induced by toxic agents, suggesting its potential application in neuroprotection .

Propriétés

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETKQQBRKSELEL-CDTMZHDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857821 | |

| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146196-93-2 | |

| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.